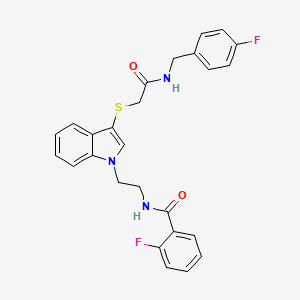
2-fluoro-N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-fluoro-N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H23F2N3O2S and its molecular weight is 479.55. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Anticholinesterase Activity : Compounds with structures similar to the specified chemical have been synthesized and tested for their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies revealed significant activity towards AChE, highlighting their potential in treating diseases associated with cholinergic dysfunction such as Alzheimer's disease. The structure-activity relationship (SAR) study showed that certain moieties, like the benzyloxy group, can enhance anti-AChE activity, indicating the importance of specific structural features for biological activity (Ghanei-Nasab et al., 2016).
Affinity for Dopamine D-2 Receptor : Research into fluorine-substituted analogs of certain compounds has shown that these derivatives can interact with the dopamine D-2 receptor, a key target in the development of antipsychotic agents. Although the fluorinated analogs displayed decreased potency compared to their parent compound, they present a basis for further modifications to improve their interaction with neurological receptors, underscoring the role of fluorination in modulating biological activities (Fukumura et al., 1990).
Insecticidal Activity : Novel compounds with unique chemical structures, such as flubendiamide, have shown extremely strong insecticidal activity, particularly against lepidopterous pests. The unique structure, characterized by novel substituents, indicates a novel mode of action distinct from commercial insecticides, making these compounds suitable for integrated pest management programs (Tohnishi et al., 2005).
Applications in Scientific Research
Development of Radioligands : The synthesis of fluorinated benzamides aims at developing useful radioligands for positron emission tomography (PET), a powerful tool in neurology and oncology research for studying receptor distribution and function in vivo. This underscores the importance of structural modifications, like fluorination, in creating compounds with suitable properties for imaging applications (Lang et al., 1999).
Antimicrobial and Antitubercular Activities : Compounds incorporating fluorine atoms and specific structural motifs have demonstrated significant antimicrobial and antitubercular activities. These findings highlight the potential of such compounds in the development of new therapeutic agents against resistant bacterial strains and tuberculosis, addressing critical needs in global health (Dandia et al., 1998).
properties
IUPAC Name |
2-fluoro-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c27-19-11-9-18(10-12-19)15-30-25(32)17-34-24-16-31(23-8-4-2-6-21(23)24)14-13-29-26(33)20-5-1-3-7-22(20)28/h1-12,16H,13-15,17H2,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUNOUALCLKSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


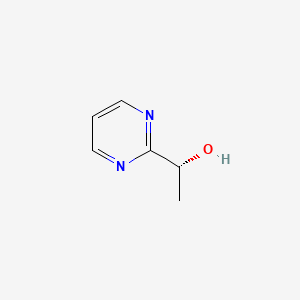
![1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2993842.png)

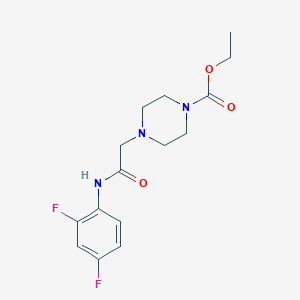


![4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2993851.png)
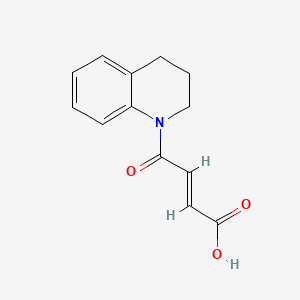
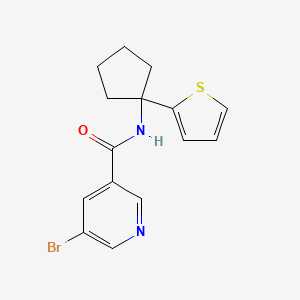

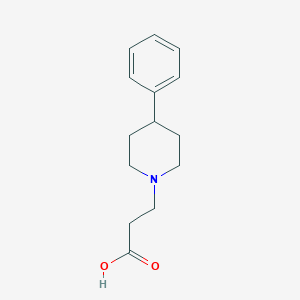

![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B2993860.png)